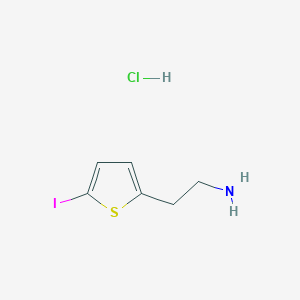

2-(5-Iodothiophen-2-yl)ethan-1-amine hydrochloride

Description

Significance of Halogenated Thiophene (B33073) Derivatives in Organic Synthesis

Halogenated thiophenes are highly valued intermediates in organic synthesis. The presence of a halogen, such as chlorine, bromine, or iodine, on the thiophene ring provides a reactive site for various cross-coupling reactions. researchgate.net These reactions are powerful tools for forming carbon-carbon bonds, allowing for the construction of complex molecular architectures. researchgate.net

The utility of the specific halogen can influence the reaction pathways. For instance, iodinated thiophenes are particularly reactive in catalyst transfer polycondensation, a method used to create π-conjugated polymers, which are important in materials science. researchgate.net The carbon-iodine bond is generally more reactive than carbon-bromine or carbon-chlorine bonds in common cross-coupling reactions like Suzuki, Stille, and Sonogashira couplings. This enhanced reactivity makes iodo-thiophenes, such as the parent structure of the title compound, versatile precursors for synthesizing a wide array of substituted thiophenes. These derivatives have found applications in various fields, including the development of antihistamine agents and other biologically active molecules. acs.org The ability to selectively functionalize the thiophene core is crucial for tuning the electronic and physical properties of the resulting molecules, making halogenated thiophenes indispensable in modern synthetic chemistry. acs.org

Role of β-Aminoethyl Thiophenes as Versatile Synthetic Scaffolds

The β-aminoethyl thiophene moiety, which consists of a thiophene ring connected to an ethylamine (B1201723) side chain, serves as a crucial structural scaffold in medicinal chemistry. This motif can be considered a bioisostere of 2-phenethylamine, a core structure found in many neuroactive compounds and pharmaceuticals. mdpi.com The replacement of the benzene (B151609) ring with a thiophene ring can modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, while potentially retaining or enhancing its biological activity.

Thiophene-containing scaffolds are present in numerous approved drugs, highlighting their therapeutic importance. researchgate.netnih.gov The 2-aminothiophene structure, in particular, is a key building block for synthesizing compounds with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. researchgate.netnih.gov The primary amine group in β-aminoethyl thiophenes provides a handle for further synthetic elaboration, allowing for the introduction of various functional groups to explore structure-activity relationships. This versatility makes them attractive starting points for the design and synthesis of new drug candidates. mdpi.com

Overview of Research Trajectories for Amine-Containing Heterocyclic Compounds

Amine-containing heterocyclic compounds represent a vast and vital class of molecules in chemical research, particularly in drug discovery. nih.govnih.gov Amines are organic derivatives of ammonia (B1221849) and are widespread in living organisms, forming the basis for amino acids, proteins, and many pharmaceutical agents. uomustansiriyah.edu.iq When an amine functional group is incorporated into a heterocyclic ring system, it often imparts basicity and nucleophilicity, which are key to the molecule's chemical reactivity and biological interactions. uomustansiriyah.edu.iq

Current research trends focus on several key areas. One major trajectory is the continued synthesis and functionalization of these compounds to build libraries of diverse molecules for biological screening. mdpi.com The goal is to identify novel structures with high affinity and selectivity for specific biological targets, such as enzymes or receptors. nih.gov Another area of focus is the development of more efficient and environmentally friendly synthetic methods, including the use of metal catalysis and organocatalysis, to access these complex molecules. nih.gov Furthermore, there is significant interest in understanding the physicochemical properties of these compounds, such as their basicity (pKa), lipophilicity (logP), and metabolic stability, to improve their drug-like characteristics for better therapeutic outcomes. researchgate.net

Properties

IUPAC Name |

2-(5-iodothiophen-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8INS.ClH/c7-6-2-1-5(9-6)3-4-8;/h1-2H,3-4,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFLKSNUVIYIJHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)I)CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClINS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 2 5 Iodothiophen 2 Yl Ethan 1 Amine Hydrochloride

Reactivity Governed by the Iodothiophene Moiety

The iodothiophene moiety is the primary site of reactivity for many synthetic transformations, largely due to the lability of the C-I bond, which makes it an excellent substrate for transition-metal-catalyzed cross-coupling reactions and a precursor for hypervalent iodine reagents.

The carbon-iodine bond in 5-iodothiophenes is a key functional group for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon bonds. nih.gov The reactivity of the aryl halide in these catalytic cycles typically follows the order I > Br > Cl. researchgate.net

The Suzuki-Miyaura reaction is a highly efficient method for forming C-C bonds by coupling an organoboron compound (like a boronic acid or ester) with an organic halide. researchgate.netmdpi.com This reaction is widely used for its mild conditions, tolerance of various functional groups, and the use of environmentally benign boron reagents. nih.govresearchgate.net In the context of 5-iodothiophenes, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 5-position of the thiophene (B33073) ring. nih.govd-nb.info

The catalytic cycle typically involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of the iodothiophene, forming a Pd(II) complex. youtube.com

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step that is facilitated by a base. youtube.com

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst. youtube.com

Recent studies have demonstrated the successful double Suzuki cross-coupling of 2,5-dibromo-3-hexylthiophene (B54134) with various aryl-boronic acids using Pd(PPh₃)₄ as a catalyst and potassium phosphate (B84403) as a base, yielding 2,5-biaryl-3-hexylthiophenes in good yields. nih.gov Similarly, 2-bromo-5-(bromomethyl)thiophene (B1590285) has been regioselectively coupled with aryl boronic acids. d-nb.info These examples underscore the utility of the Suzuki reaction for functionalizing thiophene rings at positions bearing a halogen.

| Thiophene Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Bromo-5-(bromomethyl)thiophene | Aryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | Moderate to excellent | d-nb.info |

| 2,5-Dibromo-3-hexylthiophene | Aryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | Good | nih.gov |

| Heteroaryl halides | (Hetero)arylboronic acids | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | Excellent | nih.gov |

| 5-Iodouracil | Phenylboronic acid | Pd(OAc)₂ / L | Buffer | - | Good | researchgate.net |

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide (like an iodothiophene) with an alkene, catalyzed by palladium in the presence of a base. wikipedia.org This reaction is a cornerstone for creating substituted alkenes. wikipedia.orgorganic-chemistry.org The mechanism involves oxidative addition of the aryl iodide to a Pd(0) center, followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, β-hydride elimination to release the product and regenerate the catalyst. wikipedia.orglibretexts.org

A significant advancement in this area is the development of redox-relay Heck reactions. This strategy allows for the functionalization of a remote position from the initial site of C-C bond formation. researchgate.net For instance, a general approach for synthesizing 3-aryl tetrahydrofurans has been developed using a redox-relay Heck reaction between aryl iodides and cis-2-butene-1,4-diol. acs.orgorganic-chemistry.orgnih.gov This process generates cyclic hemiacetals that can be subsequently reduced. acs.orgorganic-chemistry.org This methodology has been shown to be effective with heteroaryl iodides, including thiophene derivatives, demonstrating its broad applicability. acs.org Another variation is the aryl-to-alkyl radical relay Heck reaction, which can functionalize C(sp³)-H sites of amides using vinyl arenes. rsc.org

| Reaction Type | Substrates | Key Features | Catalyst System | Reference |

|---|---|---|---|---|

| Classic Heck Reaction | Unsaturated halide + Alkene | Forms a substituted alkene. | Palladium catalyst + Base | wikipedia.org |

| Redox-Relay Heck | Aryl iodide + Allylic alcohol | Forms cyclic hemiacetals, enabling remote functionalization. | Pd(OAc)₂ / dppf / Ag₂CO₃ | acs.orgorganic-chemistry.org |

| Intramolecular Heck | Molecule with both halide and alkene | Forms carbocyclic or heterocyclic rings. 5-exo cyclization is most common. | Chiral palladium complexes for asymmetric synthesis. | wikipedia.org |

| Halide-Free Heck-type | Arylboronic acid + Alkene | Environmentally benign alternative, avoids halide waste. | Palladium precursor + Oxidant (e.g., Cu(II) salt) | nih.gov |

Sonogashira Coupling: This reaction is a powerful method for forming C(sp²)-C(sp) bonds by coupling aryl halides with terminal alkynes. libretexts.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.orgwikipedia.orgorganic-chemistry.org The reaction proceeds under mild conditions and is widely used in the synthesis of complex molecules, including pharmaceuticals and organic materials. wikipedia.org The catalytic cycle involves two interconnected parts: a palladium cycle similar to other cross-coupling reactions and a copper cycle, where a copper(I) acetylide is formed, which then participates in the transmetalation step with the palladium(II) complex. libretexts.org 5-Iodothiophenes are suitable substrates for this transformation, allowing for the direct introduction of alkynyl groups onto the thiophene ring. researchgate.net

Stille Coupling: The Stille reaction couples an organic halide with an organotin compound (organostannane) using a palladium catalyst. wikipedia.orgorganic-chemistry.org A key advantage of Stille coupling is that organostannanes are stable to air and moisture, and the reaction conditions tolerate a wide variety of functional groups. wikipedia.org The mechanism follows the standard oxidative addition, transmetalation, and reductive elimination sequence. wikipedia.org However, a significant drawback is the high toxicity of the organotin reagents and byproducts, which can complicate purification. organic-chemistry.orgharvard.edu Unprecedented side reactions, such as direct C–H stannylation of the thiophene α-hydrogen, have been identified, which can influence the efficiency of Stille polycondensation reactions. rsc.org

| Reaction | Halide Partner | Coupling Partner | Catalyst System | Key Features | Reference |

|---|---|---|---|---|---|

| Sonogashira | 5-Iodothiophene | Terminal Alkyne | Pd complex + Cu(I) co-catalyst + Amine base | Forms C(sp²)-C(sp) bonds; mild conditions. | libretexts.org |

| Stille | 5-Iodothiophene | Organostannane (R-SnR'₃) | Pd catalyst | Versatile C-C bond formation; tolerates many functional groups; toxic reagents. | wikipedia.orgorganic-chemistry.org |

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org Unlike typical SN2 reactions, the SNAr reaction occurs at an sp²-hybridized carbon. youtube.com Aromatic rings are generally electron-rich and thus poor electrophiles for this type of reaction. wikipedia.orgyoutube.com

For an SNAr reaction to proceed on an iodothiophene, the ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the iodine atom. wikipedia.org These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed when the nucleophile attacks the carbon bearing the leaving group. wikipedia.orgyoutube.com Without such activating groups, the reaction is highly unfavorable. Given that the ethanamine side chain on 2-(5-iodothiophen-2-yl)ethan-1-amine is not a strong electron-withdrawing group, direct SNAr on this substrate would likely require harsh conditions or would not proceed at all. The mechanism involves two main steps: addition of the nucleophile to form the stabilized anionic intermediate, followed by elimination of the iodide leaving group to restore aromaticity. youtube.com

The iodine atom in the iodothiophene moiety can be oxidized from its standard monovalent state to higher oxidation states, typically +3 (λ³-iodanes) or +5 (λ⁵-iodanes), to form hypervalent iodine compounds. wikipedia.orgnih.gov These compounds are valuable synthetic reagents because they are excellent electrophiles and oxidizing agents, serving as non-toxic alternatives to heavy metal reagents like those based on lead, thallium, or mercury. nih.govprinceton.edu

The synthesis of hypervalent iodine(III) compounds from iodoarenes is typically achieved through oxidation. Common oxidants include peroxy acids (like m-chloroperoxybenzoic acid) in acetic acid, or combinations like oxone in trifluoroacetic acid. organic-chemistry.org This converts the aryl iodide (Ar-I) into versatile precursors like (diacetoxyiodo)arenes (Ar-I(OAc)₂) or [bis(trifluoroacetoxy)iodo]arenes (Ar-I(OCOCF₃)₂). organic-chemistry.org These λ³-iodanes can then be used in a variety of transformations. For example, diaryliodonium salts, which are λ³-iodanes, can be synthesized and used as electrophilic arylating agents in both metal-catalyzed and metal-free reactions. chemrxiv.org The reactivity of these hypervalent species stems from the electrophilic nature of the iodine center and the excellent leaving group ability of the iodobenzene (B50100) moiety upon reductive elimination. princeton.edu

Cross-Coupling Reactions of 5-Iodothiophenes

Reactions Involving the Ethan-1-amine Functional Group

The primary amine group in 2-(5-Iodothiophen-2-yl)ethan-1-amine is a nucleophilic center and a base, making it susceptible to reaction with a wide array of electrophiles. The hydrochloride salt form requires neutralization, typically with a non-nucleophilic base, to liberate the free amine for subsequent reactions.

Acylation and Sulfonylation of the Primary Amine

The primary amine readily undergoes acylation with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. This reaction is fundamental in peptide synthesis and the creation of various bioactive molecules. Similarly, sulfonylation with sulfonyl chlorides in the presence of a base yields stable sulfonamides.

Table 1: Representative Acylation and Sulfonylation Reactions

| Reactant | Reagent | Product Class |

| 2-(5-Iodothiophen-2-yl)ethan-1-amine | Acetyl chloride | N-acetyl amide |

| 2-(5-Iodothiophen-2-yl)ethan-1-amine | Benzoic anhydride | N-benzoyl amide |

| 2-(5-Iodothiophen-2-yl)ethan-1-amine | p-Toluenesulfonyl chloride | N-tosyl sulfonamide |

Alkylation and Reductive Amination Reactions

Alkylation of the primary amine with alkyl halides can proceed to give secondary, tertiary amines, and even quaternary ammonium (B1175870) salts. However, controlling the degree of alkylation can be challenging, often resulting in a mixture of products.

A more controlled method for introducing alkyl groups is reductive amination. This powerful reaction involves the initial formation of an imine or enamine intermediate by reacting the primary amine with a ketone or aldehyde. The intermediate is then reduced in situ by a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to yield the corresponding secondary or tertiary amine. This method is highly efficient for forming C-N bonds. rsc.orgresearchgate.net

Table 2: Reductive Amination Product Scope

| Amine Reactant | Carbonyl Reactant | Reducing Agent | Product Type |

| 2-(5-Iodothiophen-2-yl)ethan-1-amine | Acetone (B3395972) | NaBH(OAc)₃ | Secondary Amine |

| 2-(5-Iodothiophen-2-yl)ethan-1-amine | Benzaldehyde | NaBH₃CN | Secondary Amine |

| N-alkyl-2-(5-Iodothiophen-2-yl)ethan-1-amine | Formaldehyde | HCOOH (Eschweiler-Clarke) | Tertiary Amine |

Formation of Amides, Ureas, and Thioureas

Beyond simple acylation, the primary amine is a key functional group for the synthesis of ureas and thioureas, which are prominent scaffolds in medicinal chemistry. nih.govmdpi.com Reaction of 2-(5-Iodothiophen-2-yl)ethan-1-amine with isocyanates or isothiocyanates provides a straightforward and high-yielding route to the corresponding substituted ureas and thioureas, respectively. mdpi.comnih.gov

These reactions typically proceed under mild conditions and demonstrate high atom economy. The resulting urea (B33335) and thiourea (B124793) derivatives have been investigated for a wide range of biological activities. mdpi.com

Dual Functionalization Strategies Utilizing Both Iodide and Amine Sites

The presence of both a nucleophilic amine and an electrophilically versatile iodo-substituent on the thiophene ring allows for complex molecular architectures to be constructed through sequential or orthogonal reactions.

Orthogonal Protecting Group Strategies for Selective Derivatization

To selectively react one functional group in the presence of the other, orthogonal protecting group strategies are employed. mdpi.comnih.gov The primary amine can be protected with a variety of groups that are stable under the conditions required for modifying the iodo-group, and vice-versa.

For instance, the amine can be protected as a tert-butoxycarbonyl (Boc) carbamate. The Boc group is stable to the conditions of many cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) that are commonly used to functionalize the C-I bond. Once the thiophene ring has been modified, the Boc group can be readily removed under acidic conditions (e.g., trifluoroacetic acid) to liberate the amine for further transformation. Conversely, the reactivity of the amine could be harnessed first, followed by a transition-metal-catalyzed reaction at the iodide position.

Table 3: Orthogonal Protection Scheme Example

| Step | Reaction | Functional Group Modified | Protecting Group Status |

| 1 | Protection of amine with (Boc)₂O | Amine | Boc-protected |

| 2 | Sonogashira coupling with an alkyne | C-I bond | Boc-protected |

| 3 | Deprotection with TFA | Amine | Free amine |

| 4 | Acylation of the amine | Amine | N-acylated |

This strategy allows for the controlled and stepwise elaboration of the molecule at both reactive centers.

Chemo- and Regioselective Transformations

Chemoselectivity refers to the preferential reaction of one functional group over another. In the case of 2-(5-Iodothiophen-2-yl)ethan-1-amine, a careful choice of reagents and reaction conditions can allow for selective transformations without the need for protecting groups. For example, under basic conditions, acylation will selectively occur at the more nucleophilic amine site, leaving the iodo-group untouched.

Regioselectivity, the control of reaction at different positions on the molecule, is also a key consideration, particularly in reactions involving the thiophene ring. nih.gov While the C-I bond is the most common site for cross-coupling reactions, other positions on the thiophene ring could potentially be functionalized under specific conditions, although this is less common. The primary focus of regioselective transformations for this molecule is the selective reaction at either the amine or the iodide, which is typically achieved through the aforementioned protecting group strategies or by exploiting the inherent differences in reactivity of the two functional groups.

Application As a Molecular Building Block and Precursor in Advanced Chemical Research

Construction of Complex Heterocyclic Systems

The structural motifs present in 2-(5-Iodothiophen-2-yl)ethan-1-amine hydrochloride are particularly amenable to the synthesis of diverse heterocyclic frameworks, which are central to medicinal chemistry and materials science.

Annulation Reactions Involving Thiophene (B33073) and Amine Functionalities

The primary amine group of 2-(5-Iodothiophen-2-yl)ethan-1-amine hydrochloride is a key functionality for building larger heterocyclic structures through annulation, or ring-forming, reactions. This amine can act as a nucleophile in reactions with various electrophiles to construct new rings. For instance, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of nitrogen-containing heterocycles. While specific examples involving this particular iodinated compound are not extensively documented in publicly available literature, the reactivity of related 2-(thiophen-2-yl)ethanamines is well-established. These reactions are fundamental in generating libraries of compounds for biological screening.

Synthesis of Fused-Ring Systems

The presence of both the amine and the iodo-substituent on the thiophene ring provides a strategic advantage for the synthesis of fused-ring systems. The carbon-iodine bond is a versatile handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, or Buchwald-Hartwig reactions. These reactions can be employed to introduce new substituents or to facilitate intramolecular cyclizations, leading to the formation of thieno-fused heterocycles. For example, an intramolecular Buchwald-Hartwig amination could potentially be used to form a fused dihydropyrazine (B8608421) ring system. Thieno-fused systems are of significant interest due to their presence in a variety of biologically active molecules and organic electronic materials. Research on thiophene-fused heterocyclic organosulfur systems, such as thieno[3,2-b]indoles, highlights their broad spectrum of biological activities and applications in material chemistry. mdpi.com

Role in the Synthesis of Chemical Biology Probes and Research Tools

The development of molecular probes is crucial for understanding complex biological processes. The 2-(5-Iodothiophen-2-yl)ethan-1-amine hydrochloride scaffold can be elaborated into sophisticated tools for chemical biology.

Derivatization for Fluorescent Tagging and Imaging Agents

The primary amine functionality of the molecule serves as a convenient attachment point for fluorophores. Through standard acylation or sulfonylation reactions, a wide variety of fluorescent dyes can be covalently linked to the thiophene moiety. The resulting fluorescently tagged thiophene derivatives can be used as imaging agents to visualize biological structures and processes. The thiophene core itself can also contribute to the photophysical properties of the final probe molecule.

Precursor in Molecular Probe Design for Biological Systems

Beyond simple tagging, the entire molecular structure can serve as a core for the rational design of targeted molecular probes. The amine group can be modified to include functionalities that recognize specific biological targets, such as enzymes or receptors. The iodothiophene portion of the molecule can be further functionalized, for example, through Sonogashira coupling with an alkyne-containing reporter group. This modular approach allows for the systematic development of probes with tailored properties for specific biological investigations. The search for new chemical probes is a significant area of research aimed at addressing challenging biomedical problems. nih.gov

Precursor for Advanced Materials and Optoelectronic Components

Thiophene-based polymers and oligomers are a cornerstone of organic electronics due to their excellent charge transport properties and stability. researchgate.net The iodo-substituent on 2-(5-Iodothiophen-2-yl)ethan-1-amine hydrochloride makes it a particularly interesting monomer for the synthesis of functionalized polythiophenes.

The carbon-iodine bond provides a reactive site for polymerization reactions, such as Yamamoto or Grignard metathesis (GRIM) polymerization, which are common methods for synthesizing polythiophenes. cmu.edu The ethylamine (B1201723) side chain, once appropriately protected and deprotected, can be used to introduce specific functionalities along the polymer backbone. These functionalities can influence the polymer's solubility, morphology, and electronic properties, or they can serve as anchoring points for other molecules.

The ability to create well-defined, functionalized polythiophenes is critical for the development of advanced materials for a range of optoelectronic applications, including:

Organic field-effect transistors (OFETs)

Organic photovoltaics (OPVs) dtu.dk

Organic light-emitting diodes (OLEDs)

Sensors

The synthesis of conducting polymers from diiodothiophenes is a known strategy to produce materials with high conductivity. cmu.edu While research has broadly covered thiophene derivatives in conducting polymers, the specific contributions of the ethylamine group in this particular monomer would be a subject for further investigation. dtu.dk

Below is a table summarizing the key reactive sites of 2-(5-Iodothiophen-2-yl)ethan-1-amine hydrochloride and their potential applications in the synthesis of advanced materials.

| Functional Group | Position | Potential Reactions | Application in Materials Science |

| Carbon-Iodine Bond | 5-position of thiophene | Cross-coupling (Suzuki, Sonogashira, etc.), Polymerization (Yamamoto, GRIM) | Introduction of functional groups, Synthesis of conjugated polymers for organic electronics |

| Primary Amine | Ethan-1-amine side chain | Acylation, Alkylation, Diazotization, Imine formation | Post-polymerization functionalization, Tuning of material properties (solubility, self-assembly) |

| Thiophene Ring | Core structure | Electrophilic substitution (under certain conditions) | Core of the conjugated backbone, Influences electronic and optical properties |

Integration into π-Conjugated Systems for Electronic Applications

The 2-(5-Iodothiophen-2-yl) moiety is an essential precursor for the construction of π-conjugated oligomers and polymers, which are fundamental components in organic electronics. The iodine atom at the 5-position of the thiophene ring is an excellent leaving group in palladium-catalyzed cross-coupling reactions, enabling the systematic extension of the conjugated system. This process is crucial for tuning the optical and electronic properties of materials used in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Research on similar halo-thiophene structures has demonstrated that reactions such as the Suzuki, Stille, and Sonogashira couplings are highly effective for this purpose. By reacting 2-(5-Iodothiophen-2-yl)ethan-1-amine hydrochloride with appropriate boronic acids, organostannanes, or terminal alkynes, researchers can synthesize a variety of thiophene/phenylene co-oligomers and other complex aromatic systems. The ethylamine side chain can be either protected and deprotected during the synthesis or retained in the final structure to enhance solubility or provide an anchoring point for further modification.

| Cross-Coupling Reaction | Reagent Type | Resulting Linkage | Potential Application |

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid | Thiophene-Aryl | OLEDs, OFETs |

| Stille Coupling | Aryl/Heteroaryl Stannane | Thiophene-Aryl | Organic Photovoltaics |

| Sonogashira Coupling | Terminal Alkyne | Thiophene-Alkyne | Molecular Wires, Sensors |

| Heck Coupling | Alkene | Thiophene-Alkene | Conjugated Polymers |

This interactive table summarizes the key cross-coupling reactions where 2-(5-Iodothiophen-2-yl)ethan-1-amine hydrochloride can serve as a critical building block to form extended π-conjugated systems for electronic applications.

Development of Thiophene-Based Ligands for Metal Complexes

The molecular structure of 2-(5-Iodothiophen-2-yl)ethan-1-amine is well-suited for the formation of ligands for transition metal complexes. The primary amine provides a strong nitrogen donor site, while the sulfur atom within the thiophene ring can also participate in coordination, potentially allowing the molecule to act as a bidentate ligand.

The synthesis of such ligands often involves the reaction of the amine group to form Schiff bases or other multidentate structures, which then chelate to metal centers like copper (II), zinc (II), palladium (II), and platinum (II). The resulting metal complexes have a wide range of potential applications, including:

Homogeneous Catalysis: Palladium complexes derived from similar phosphine-functionalized thiophene amines have been successfully employed as pre-catalysts in Heck and Suzuki cross-coupling reactions.

Materials Science: Metal complexes incorporating thiophene moieties can exhibit interesting photophysical or electronic properties, making them candidates for functional materials.

Bioinorganic Chemistry: Thiophene-derived Schiff base complexes have been investigated for their biological significance, and the development of new ligand architectures is an active area of research.

The synthesis pathway typically involves reacting the amine with an aldehyde or ketone to form an imine, which then complexes with a metal salt. The specific geometry and properties of the final metal complex are dictated by the metal ion, the coordinating atoms of the ligand, and the reaction conditions.

Contributions to Libraries for High-Throughput Screening in Chemical Discovery

In modern drug discovery and materials science, high-throughput screening (HTS) is a cornerstone for identifying new lead compounds. This process relies on the availability of large, structurally diverse chemical libraries. 2-(5-Iodothiophen-2-yl)ethan-1-amine hydrochloride is an ideal scaffold for combinatorial chemistry, a technique used to rapidly generate such libraries. nih.gov

The compound's two orthogonal reactive sites allow for a stepwise and systematic diversification. For instance, a library can be constructed by first performing a series of palladium-catalyzed coupling reactions at the iodo position with a diverse set of building blocks. Subsequently, the amine group of each product can be further reacted with a different set of reagents (e.g., carboxylic acids to form amides, or aldehydes to form imines). This two-dimensional approach can generate thousands of unique compounds from a relatively small number of starting materials.

| Step | Reaction Site | Example Reagents | Resulting Functional Group |

| Diversification 1 | C5-Iodo Bond | Set of 100 different Boronic Acids | 100 different Biaryl Thiophenes |

| Diversification 2 | Ethylamine Group | Set of 100 different Carboxylic Acids | 100 different Amide Derivatives |

| Total Compounds | N/A | N/A | 10,000 Unique Molecules |

This table illustrates a hypothetical combinatorial synthesis using 2-(5-Iodothiophen-2-yl)ethan-1-amine hydrochloride as the scaffold. By combining two sets of 100 diverse reagents at the two reactive sites, a library of 10,000 distinct compounds can be generated for HTS campaigns.

These libraries are then screened for activity against biological targets or for desired material properties. The thiophene core is a common motif in many biologically active compounds, making libraries derived from this scaffold particularly valuable for pharmaceutical research.

Advanced Spectroscopic and Mechanistic Characterization of Reactions Involving 2 5 Iodothiophen 2 Yl Ethan 1 Amine Hydrochloride

Spectroscopic Analysis for Understanding Reaction Intermediates

The transient nature of reaction intermediates often makes their direct observation challenging. However, through the application of sophisticated spectroscopic methods, it is possible to gain significant insights into their structure and role in the reaction mechanism.

High-resolution NMR spectroscopy is a powerful, non-invasive technique for the structural characterization of molecules in solution. In the context of studying reactions involving 2-(5-iodothiophen-2-yl)ethan-1-amine hydrochloride, NMR can provide detailed information about the electronic and steric environment of each atom, allowing for the identification of fleeting intermediates.

One hypothetical application of NMR in elucidating the mechanism of a substitution reaction at the iodo-substituted position of the thiophene (B33073) ring could involve monitoring the changes in the chemical shifts of the thiophene protons. For instance, in a palladium-catalyzed cross-coupling reaction, the formation of an oxidative addition complex with the palladium catalyst would induce significant changes in the electron density of the thiophene ring. These changes would be reflected in the 1H and 13C NMR spectra.

Table 1: Hypothetical 1H NMR Chemical Shift Data for a Reaction Intermediate

| Proton | Starting Material (δ, ppm) | Hypothetical Intermediate (δ, ppm) | Product (δ, ppm) |

| H3 | 7.10 | 7.35 | 7.20 |

| H4 | 6.85 | 7.05 | 6.95 |

| CH2α | 3.15 | 3.25 | 3.20 |

| CH2β | 2.90 | 3.00 | 2.95 |

Furthermore, two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be employed to establish correlations between protons and carbons, aiding in the definitive structural assignment of any observed intermediates. For example, an HMBC experiment could reveal long-range couplings between the protons of the ethylamine (B1201723) side chain and the carbons of a newly introduced substituent on the thiophene ring, confirming the regioselectivity of the reaction.

In-situ Infrared (IR) and Raman spectroscopy are invaluable tools for real-time reaction monitoring, providing information about the vibrational modes of molecules and thus the functional groups present in the reaction mixture. wikipedia.org These techniques allow for the tracking of reactant consumption, product formation, and the transient appearance and disappearance of intermediates without the need for sampling and quenching, which can potentially alter the reaction composition. wikipedia.org

For reactions involving 2-(5-iodothiophen-2-yl)ethan-1-amine hydrochloride, IR spectroscopy could be used to monitor changes in the C-I stretching vibration, which would be expected to disappear as the reaction proceeds. Simultaneously, the appearance of new vibrational bands corresponding to the newly formed bond would signal product formation.

Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, offers a complementary view. researchgate.net In a hypothetical dimerization reaction, for instance, the formation of a new C-C bond between two thiophene rings could be monitored by the appearance of a characteristic Raman signal. The intensity of this signal over time would provide kinetic data for the reaction.

Table 2: Hypothetical Vibrational Spectroscopy Data for Reaction Monitoring

| Functional Group | Wavenumber (cm-1) | Spectroscopic Technique | Observation |

| C-I Stretch | ~500 | IR/Raman | Decrease in intensity |

| N-H Bend (amine salt) | ~1600 | IR | Shift upon deprotonation |

| C=C Stretch (thiophene) | ~1500-1550 | Raman | Shift upon substitution |

| C-X Stretch (new bond) | Varies | IR/Raman | Increase in intensity |

The combination of in-situ IR and Raman spectroscopy provides a comprehensive picture of the changes in chemical bonding throughout the course of a reaction, enabling a deeper understanding of the reaction mechanism. wikipedia.org

Elucidation of Reaction Mechanisms and Kinetics

Isotopic labeling, where an atom in a reactant molecule is replaced by one of its isotopes (e.g., replacing 1H with 2H (deuterium), or 12C with 13C), is a powerful technique for tracing the fate of atoms throughout a reaction. This can provide unambiguous evidence for proposed reaction pathways.

For instance, to investigate the mechanism of a deprotonation-reprotonation equilibrium involving the ethylamine side chain of 2-(5-iodothiophen-2-yl)ethan-1-amine hydrochloride, a deuterium labeling study could be performed. By conducting the reaction in a deuterated solvent, such as D2O, the incorporation of deuterium into the ethylamine group can be monitored by NMR spectroscopy or mass spectrometry. The position and extent of deuterium incorporation would provide insights into the acidity of the N-H protons and the potential involvement of the solvent in the proton transfer steps.

In a similar vein, radioiodination studies on related compounds, such as 2-(2(RS)-aminopropyl)-5-iodothiophenes, have utilized isotopes of iodine (e.g., 125I) to track the molecule's distribution. nih.gov While focused on imaging applications, the synthetic methods developed for introducing the radioisotope, often via precursor molecules like boronic acids or stannanes, provide valuable information about the reactivity of the C-I bond and potential pathways for its functionalization. nih.gov

The measurement of kinetic isotope effects (KIEs) provides a quantitative measure of how isotopic substitution affects the rate of a chemical reaction. columbia.eduprinceton.edu A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. princeton.edu A secondary KIE arises when the isotopic substitution is at a position not directly involved in bond breaking or formation, but still influences the reaction rate through changes in vibrational frequencies at the transition state. wikipedia.org

For a reaction involving the cleavage of a C-H bond on the ethylamine side chain of 2-(5-iodothiophen-2-yl)ethan-1-amine hydrochloride, substituting a proton with deuterium would be expected to result in a primary KIE (kH/kD > 1), as the C-D bond has a lower zero-point energy and requires more energy to break. The magnitude of the KIE can provide information about the symmetry of the transition state.

Reaction Progress Kinetic Analysis (RPKA) is a powerful method for extracting kinetic information from a single experiment by monitoring the concentration of reactants, products, and intermediates over time. By applying various kinetic models to the experimental data, it is possible to determine the reaction order, rate constants, and activation parameters. When combined with KIE studies, RPKA can provide a comprehensive understanding of the reaction mechanism and the factors that control its rate.

Table 3: Hypothetical Kinetic Isotope Effect Data

| Reaction Step | Isotopic Substitution | klight/kheavy | Interpretation |

| C-H bond cleavage | 1H vs 2H | > 1 (Primary KIE) | C-H bond is broken in the rate-determining step. |

| Nucleophilic attack | 12C vs 13C (at α-carbon) | > 1 (Secondary KIE) | Change in hybridization at the α-carbon in the transition state. |

The direct detection and characterization of transient species, such as radicals, carbocations, or short-lived complexes, are often the most challenging aspects of mechanistic studies. Techniques such as flash photolysis coupled with transient absorption spectroscopy, or low-temperature matrix isolation spectroscopy, can be employed to trap and study these fleeting species.

In the context of reactions involving 2-(5-iodothiophen-2-yl)ethan-1-amine hydrochloride, certain transformations, particularly those initiated by light or involving single-electron transfer reagents, could proceed through radical intermediates. Electron Paramagnetic Resonance (EPR) spectroscopy would be the technique of choice for detecting and characterizing such paramagnetic species. The observation of a specific EPR spectrum could provide definitive evidence for the involvement of radicals and offer insights into their electronic structure.

Structural Analysis of Complex Derivatives

The elucidation of reaction pathways and the definitive identification of products derived from 2-(5-Iodothiophen-2-yl)ethan-1-amine hydrochloride often necessitate advanced structural analysis techniques. When this primary amine undergoes reactions, such as acylation or Schiff base formation, a diverse array of complex derivatives can be formed. The substitution pattern of the thiophene ring, coupled with the reactive ethylamine side chain, allows for the generation of molecules with significant structural complexity. Understanding the precise three-dimensional arrangement and elemental composition of these derivatives is paramount for establishing structure-activity relationships and for the quality control of synthesized materials. To this end, X-ray crystallography and advanced mass spectrometry serve as indispensable tools for unambiguous structural characterization.

Single-crystal X-ray diffraction provides unparalleled insight into the solid-state structure of crystalline derivatives, offering precise atomic coordinates, bond lengths, bond angles, and information on intermolecular interactions. While crystallographic data for derivatives of 2-(5-Iodothiophen-2-yl)ethan-1-amine hydrochloride are not widely published, analysis of structurally related complex thiophene compounds provides a framework for understanding their crystalline architecture.

For instance, the analysis of complex acylhydrazone derivatives of substituted thiophenes reveals key structural features that are likely to be relevant. In a study on 3-amino-4-methylthiophene-2-acylcarbohydrazone derivatives, a monoclinic crystal system was identified for compound 8j researchgate.net. The crystal structure was stabilized by a network of intermolecular and intramolecular hydrogen bonds, which dictate the molecular packing in the unit cell researchgate.net. Such interactions are anticipated to be significant in the crystalline forms of N-acylated derivatives of 2-(5-iodothiophen-2-yl)ethan-1-amine, where the amide functionality can act as both a hydrogen bond donor and acceptor. The presence of the bulky iodine atom would further influence the crystal packing, potentially leading to halogen bonding interactions.

Below is a representative table of crystallographic data for a related complex thiophene derivative, illustrating the type of information obtained from such an analysis.

| Parameter | Value for a Representative Thiophene Derivative (8j) researchgate.net |

| Crystal System | Monoclinic |

| Space Group | Cc |

| a (Å) | 38.971(6) |

| b (Å) | 4.8314(6) |

| c (Å) | 18.843(2) |

| β (°) | 109.964(4) |

| Volume (ų) | 3334.6(8) |

| Z | 8 |

| Calculated Density (g/cm³) | 1.45 (Calculated) |

This data is for a representative complex thiophene derivative and serves as an illustrative example.

In many instances, reactions involving 2-(5-Iodothiophen-2-yl)ethan-1-amine hydrochloride yield complex mixtures containing the desired product alongside starting materials, intermediates, and byproducts. The analysis of such mixtures requires sophisticated mass spectrometry techniques capable of high resolution and tandem mass analysis (MS/MS).

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), is a powerful technique for determining the elemental composition of individual components in a mixture. The high mass accuracy of instruments like Orbitrap or time-of-flight (TOF) analyzers allows for the confident assignment of molecular formulas to observed ions, which is crucial for identifying unknown products or impurities.

Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of a selected precursor ion. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to distinguish between isomers and to elucidate the connectivity of atoms. For a complex derivative, such as N-acetyl-2-(5-iodothiophen-2-yl)ethanamine, characteristic fragmentation pathways would be expected. The primary cleavages would likely occur at the amide bond and adjacent to the thiophene ring.

A plausible fragmentation pattern for N-acetyl-2-(5-iodothiophen-2-yl)ethanamine would involve:

Loss of the acetyl group: Cleavage of the amide bond could result in the loss of a neutral ketene molecule (CH₂=C=O), leading to the formation of the protonated 2-(5-iodothiophen-2-yl)ethan-1-amine ion.

Benzylic-type cleavage: Fission of the C-C bond between the ethyl side chain and the thiophene ring would be a favorable process, leading to the formation of a stable iodothiophene-methyl resonance-stabilized cation.

Cleavage of the C-I bond: The loss of an iodine radical or ion is another possible fragmentation pathway, which would be readily identifiable due to the characteristic mass of iodine.

The following table presents hypothetical but realistic HRMS data for a key derivative, illustrating the precision achievable and the nature of the expected fragments.

| Ion Description | Proposed Formula | Calculated m/z | Observed m/z (Hypothetical) | Mass Accuracy (ppm) |

| [M+H]⁺ of N-acetyl derivative | C₈H₁₁INOS⁺ | 311.9652 | 311.9650 | -0.6 |

| Fragment from loss of ketene | C₆H₉INS⁺ | 269.9549 | 269.9547 | -0.7 |

| Fragment from benzylic-type cleavage | C₅H₄IS⁺ | 222.9127 | 222.9125 | -0.9 |

| Fragment from loss of iodine | C₈H₁₁NOS⁺ | 185.0556 | 185.0554 | -1.1 |

The combination of LC separation with HRMS and MS/MS analysis provides a comprehensive toolkit for the characterization of complex reaction mixtures containing derivatives of 2-(5-Iodothiophen-2-yl)ethan-1-amine hydrochloride, enabling both the identification of major products and the detection and structural elucidation of minor components and impurities nih.gov.

Computational and Theoretical Investigations on 2 5 Iodothiophen 2 Yl Ethan 1 Amine Hydrochloride and Its Reactions

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods can predict a wide range of molecular characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is particularly useful for studying reaction mechanisms, allowing for the determination of the geometries of reactants, products, and transition states, as well as their relative energies. While specific DFT studies on the reaction pathways of 2-(5-Iodothiophen-2-yl)ethan-1-amine hydrochloride are not extensively documented in publicly available literature, the principles of DFT can be applied to predict its reactivity.

For instance, DFT calculations could be employed to model the nucleophilic substitution at the iodine-bearing carbon of the thiophene (B33073) ring, a common reaction for halogenated aromatic compounds. Such a study would involve mapping the potential energy surface of the reaction, identifying the transition state, and calculating the activation energy. The results would provide a quantitative measure of the reaction's feasibility. DFT has been successfully used to model reaction pathways for various thiophene derivatives, such as in the study of hydrodesulfurization processes. researchgate.net

Illustrative Example of DFT-Calculated Reaction Energies:

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (2-(5-Iodothiophen-2-yl)ethan-1-amine + Nucleophile) | 0.0 |

| 2 | Transition State | +25.3 |

| 3 | Products (Substituted thiophene + Iodide) | -10.8 |

Note: The data in this table is hypothetical and for illustrative purposes only.

The biological activity and reactivity of a molecule are often dependent on its three-dimensional shape or conformation. 2-(5-Iodothiophen-2-yl)ethan-1-amine hydrochloride possesses rotational freedom around the single bonds connecting the thiophene ring and the ethylamine (B1201723) side chain. Conformational analysis aims to identify the stable conformations (energy minima) and the energy barriers between them (transition states).

Quantum chemical methods can be used to calculate the energy of the molecule as a function of its dihedral angles, generating a conformational landscape. This landscape reveals the most probable shapes the molecule will adopt. For the title compound, key dihedral angles would include the C(thiophene)-C(ethyl) and C(ethyl)-N(amine) bonds. Understanding the preferred conformations is crucial for predicting how the molecule might interact with biological targets or other reagents.

Molecular Dynamics Simulations for Solvent Effects and Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, taking into account the influence of its environment, such as a solvent. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motion and intermolecular interactions.

For 2-(5-Iodothiophen-2-yl)ethan-1-amine hydrochloride, MD simulations in an aqueous solution could reveal how water molecules arrange themselves around the charged amine group and the hydrophobic thiophene ring. nih.govrsc.org This information is vital for understanding its solubility and how the solvent might mediate its reactions. nih.govrsc.org The simulations can also provide insights into the stability of different conformations in solution.

Illustrative Data from a Hypothetical MD Simulation:

| Property | Value |

| Average number of water molecules within 3 Å of the -NH3+ group | 5.2 |

| Average number of water molecules within 3.5 Å of the thiophene ring | 2.1 |

| Root Mean Square Deviation (RMSD) of the backbone | 1.5 Å |

Note: The data in this table is hypothetical and for illustrative purposes only.

Prediction of Reactivity Parameters and Mechanistic Insights

Quantum chemical calculations can provide a range of parameters that are indicative of a molecule's reactivity. For 2-(5-Iodothiophen-2-yl)ethan-1-amine hydrochloride, these parameters can offer mechanistic insights into its chemical behavior.

One such set of parameters are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap can be an indicator of chemical reactivity. A smaller gap often suggests higher reactivity.

Another useful tool is the calculation of the electrostatic potential map, which shows the distribution of charge on the molecule's surface. This map can predict sites susceptible to nucleophilic or electrophilic attack. For the title compound, one would expect a positive potential around the ammonium (B1175870) group and potentially a region of varying potential on the thiophene ring due to the presence of the electronegative iodine and sulfur atoms.

Chemoinformatic Analysis of Structural Analogs for Predictive Modeling

Chemoinformatics involves the use of computational methods to analyze large datasets of chemical information. By comparing the structural and physicochemical properties of 2-(5-Iodothiophen-2-yl)ethan-1-amine hydrochloride with a database of known compounds, it is possible to build predictive models for its biological activity or other properties.

Quantitative Structure-Activity Relationship (QSAR) models are a common chemoinformatic approach. These models seek to find a mathematical relationship between a set of calculated molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) and an observed biological activity. nih.gov By analyzing a series of structurally similar thiophene derivatives with known activities, a QSAR model could be developed to predict the potential activity of 2-(5-Iodothiophen-2-yl)ethan-1-amine hydrochloride. nih.gov Such models are valuable tools in drug discovery for prioritizing compounds for synthesis and testing. nih.gov

Future Research Directions and Unexplored Avenues

Sustainable Synthetic Routes and Green Chemistry Principles

The future development of synthetic methodologies for 2-(5-Iodothiophen-2-yl)ethan-1-amine hydrochloride and its derivatives will likely be guided by the principles of green chemistry. nih.govnih.gov Current synthetic approaches often rely on traditional methods that may involve harsh reagents, hazardous solvents, and multiple steps, leading to significant waste generation. Future research should prioritize the development of more environmentally benign and efficient synthetic strategies.

Key areas for exploration include:

Catalytic C-H Iodination: Investigating direct C-H iodination of a 2-(thiophen-2-yl)ethan-1-amine precursor using milder and more selective catalytic systems. This would eliminate the need for pre-functionalized starting materials and reduce the number of synthetic steps.

Flow Chemistry: The implementation of continuous flow synthesis could offer significant advantages in terms of safety, scalability, and reproducibility. Flow reactors can enable precise control over reaction parameters, leading to higher yields and purities while minimizing solvent usage and waste.

Bio-catalysis: The exploration of enzymatic routes for the synthesis of the amine precursor or for the regioselective halogenation of the thiophene (B33073) ring could offer a highly sustainable alternative to traditional chemical methods.

Green Solvents: Research into the use of greener solvents, such as water, supercritical fluids, or bio-based solvents, for the synthesis and purification of 2-(5-Iodothiophen-2-yl)ethan-1-amine hydrochloride would significantly reduce the environmental impact of its production. derpharmachemica.com

| Green Chemistry Principle | Potential Application in Synthesis of 2-(5-Iodothiophen-2-yl)ethan-1-amine hydrochloride |

| Prevention | Designing synthetic routes that minimize waste generation. |

| Atom Economy | Utilizing reactions that incorporate the maximum amount of starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Employing less toxic reagents and solvents. |

| Designing Safer Chemicals | Developing derivatives with reduced toxicity and enhanced efficacy. |

| Safer Solvents and Auxiliaries | Using water, ionic liquids, or supercritical fluids as reaction media. derpharmachemica.com |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis. |

| Reduce Derivatives | Minimizing the use of protecting groups to reduce synthetic steps. |

| Catalysis | Employing catalytic reagents in small amounts instead of stoichiometric reagents. |

| Design for Degradation | Designing derivatives that can biodegrade after use. |

| Real-time analysis for Pollution Prevention | Monitoring reactions in real-time to prevent the formation of byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the potential for accidents. |

Development of Novel Catalytic Transformations

The iodine atom on the thiophene ring of 2-(5-Iodothiophen-2-yl)ethan-1-amine hydrochloride serves as a versatile synthetic handle for a wide array of catalytic cross-coupling reactions. Future research in this area could unlock access to a vast chemical space of novel thiophene derivatives with tailored properties.

Potential catalytic transformations to be explored include:

Palladium-Catalyzed Cross-Coupling Reactions: While Suzuki, Stille, and Sonogashira couplings are well-established, the application of more advanced palladium-catalyzed reactions, such as Buchwald-Hartwig amination or C-H activation/functionalization at other positions of the thiophene ring, could lead to the synthesis of complex and highly functionalized molecules.

Copper-Catalyzed Cross-Coupling Reactions: Investigating copper-catalyzed reactions, such as Ullmann-type couplings, could provide a more economical and sustainable alternative to palladium-based systems for the formation of C-N, C-O, and C-S bonds.

Nickel-Catalyzed Cross-Coupling Reactions: The use of nickel catalysts could enable challenging cross-coupling reactions that are not feasible with palladium or copper, such as the coupling of organoiodides with organometallic reagents derived from less reactive electrophiles.

Photoredox Catalysis: The application of visible-light-mediated photoredox catalysis could open up new avenues for the functionalization of the iodothiophene moiety under mild and environmentally friendly conditions.

| Cross-Coupling Reaction | Potential Reagent/Substrate | Resulting Bond Formation |

| Suzuki Coupling | Aryl or vinyl boronic acids/esters | C-C |

| Stille Coupling | Organostannanes | C-C |

| Sonogashira Coupling | Terminal alkynes | C-C (alkyne) |

| Heck Coupling | Alkenes | C-C (alkene) |

| Buchwald-Hartwig Amination | Amines | C-N |

| Ullmann Condensation | Alcohols, amines, thiols | C-O, C-N, C-S |

Integration into Advanced Supramolecular Assemblies

The unique combination of a rigid, electron-rich thiophene ring and a flexible aminoethyl side chain makes 2-(5-Iodothiophen-2-yl)ethan-1-amine hydrochloride an attractive building block for the construction of advanced supramolecular assemblies. researchgate.netnih.govfigshare.com The thiophene unit can participate in π-π stacking interactions, while the amine group can form hydrogen bonds or coordinate to metal centers. mdpi.comrsc.org

Future research in this area could focus on:

Self-Assembled Monolayers (SAMs): The amine group can be used to anchor the molecule to various surfaces, such as gold or silicon dioxide, to form well-ordered SAMs. The orientation and packing of the thiophene units within the SAM could be controlled by tuning the intermolecular interactions.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The amine group can act as a ligand to coordinate with metal ions, leading to the formation of one-, two-, or three-dimensional coordination polymers and MOFs. The iodothiophene moiety could be further functionalized post-synthesis to introduce additional properties.

Liquid Crystals: Derivatives of 2-(5-Iodothiophen-2-yl)ethan-1-amine hydrochloride with appropriate side chains could exhibit liquid crystalline behavior. The self-assembly of these molecules into ordered liquid crystalline phases could be exploited for applications in displays and sensors.

Foldamers: The controlled folding of oligomers based on the 2-(5-Iodothiophen-2-yl)ethan-1-amine hydrochloride backbone could lead to the formation of well-defined three-dimensional structures with specific recognition properties.

Exploration of Bioorthogonal Chemical Applications for Functional Materials

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. website-files.comwikipedia.orgresearchgate.net The iodo-functional group on the thiophene ring of 2-(5-Iodothiophen-2-yl)ethan-1-amine hydrochloride presents an opportunity to explore its potential in bioorthogonal applications for the development of functional materials.

Unexplored avenues in this domain include:

"Click" Chemistry: While not a traditional "click" handle, the carbon-iodine bond can participate in various coupling reactions that could be adapted for bioorthogonal ligation. springernature.com Research could focus on developing new, rapid, and selective reactions involving the iodothiophene moiety for labeling biomolecules or assembling materials in a biological context.

Staudinger Ligation: The amine group could be converted to an azide, a key functional group for the Staudinger ligation. This would allow for the covalent attachment of the thiophene unit to phosphine-containing probes or materials.

Tetrazine Ligation: The development of derivatives where the thiophene is appended to a strained alkene or alkyne would enable its participation in the rapid and highly selective inverse-electron-demand Diels-Alder reaction with tetrazines.

Functional Material Conjugation: The bioorthogonal reactivity of this compound could be harnessed to conjugate it to polymers, nanoparticles, or surfaces to create functional materials with tailored optical, electronic, or biological properties.

Design of Next-Generation Molecular Tools for Interdisciplinary Research

The structural and functional attributes of 2-(5-Iodothiophen-2-yl)ethan-1-amine hydrochloride make it a promising scaffold for the design of next-generation molecular tools for a wide range of interdisciplinary research fields. diva-portal.orgmdpi.comrsc.org

Future design and application possibilities include:

Fluorescent Probes: The thiophene core is a known fluorophore. By conjugating the amine group to specific recognition elements, it may be possible to develop fluorescent probes for the detection of biologically relevant analytes, such as metal ions, reactive oxygen species, or specific enzymes. diva-portal.org

Molecular Switches: The electronic properties of the thiophene ring can be modulated by external stimuli, such as light or pH. This could be exploited to design molecular switches where the fluorescence or conductivity of the molecule can be reversibly turned on and off.

Building Blocks for Organic Electronics: Thiophene-containing molecules are widely used in organic electronics. nih.gov The amine and iodo functionalities of 2-(5-Iodothiophen-2-yl)ethan-1-amine hydrochloride provide versatile handles for incorporating this building block into larger conjugated systems for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Pharmacological Scaffolds: The thiophene ring is a common motif in many pharmaceutically active compounds. researchgate.net The 2-(5-Iodothiophen-2-yl)ethan-1-amine hydrochloride scaffold could serve as a starting point for the synthesis of new drug candidates with potential applications in various therapeutic areas.

| Potential Application | Key Feature of 2-(5-Iodothiophen-2-yl)ethan-1-amine hydrochloride |

| Fluorescent Probes | Thiophene core as a fluorophore, amine for conjugation. diva-portal.org |

| Molecular Switches | Tunable electronic properties of the thiophene ring. |

| Organic Electronics | Thiophene as a conductive unit, amine and iodo for polymerization. nih.gov |

| Pharmacological Scaffolds | Thiophene as a bioisostere, amine and iodo for derivatization. researchgate.net |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(5-Iodothiophen-2-yl)ethan-1-amine hydrochloride, and how can purity be optimized?

- Methodology : The compound is typically synthesized via multi-step procedures involving halogenation, amine coupling, and salt formation. For example, iodination of thiophene derivatives using iodine monochloride (ICl) in acetic acid can introduce the iodine substituent. Subsequent reduction of nitriles or reductive amination may yield the primary amine, which is then treated with HCl to form the hydrochloride salt .

- Purity Optimization : Use column chromatography (silica gel, eluting with methanol/dichloromethane) or preparative HPLC (C18 column, 0.1% TFA in H2O/ACN gradient) to isolate the product. Confirm purity (>98%) via HPLC (retention time ~8.2 min) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Q. What analytical techniques are critical for structural characterization of this compound?

- Key Techniques :

- NMR Spectroscopy : <sup>1</sup>H NMR (D2O, 400 MHz): δ 7.25 (d, J = 3.8 Hz, 1H, thiophene-H), 6.85 (d, J = 3.8 Hz, 1H, thiophene-H), 3.10 (t, J = 6.5 Hz, 2H, CH2NH2), 2.95 (t, J = 6.5 Hz, 2H, CH2-thiophene) .

- Mass Spectrometry : ESI-MS m/z 284.0 [M+H]<sup>+</sup> (calculated for C6H8IN2S: 283.94) .

- FT-IR : Peaks at 3350 cm<sup>-1</sup> (N-H stretch), 1600 cm<sup>-1</sup> (C=C aromatic), and 680 cm<sup>-1</sup> (C-I stretch) .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor binding data for this compound across different assay systems?

- Approach :

Assay Validation : Confirm receptor expression levels (e.g., 5-HT2A or dopamine D2) in cell lines via qPCR or Western blot .

Functional Selectivity : Use β-arrestin recruitment assays (e.g., BRET) vs. G-protein signaling (cAMP or Ca<sup>2+</sup> mobilization) to assess biased agonism. For example, EC50 values may differ between pathways (e.g., 25 nM for β-arrestin vs. 120 nM for Gq signaling) .

Data Normalization : Include reference agonists (e.g., serotonin for 5-HT receptors) to calibrate system-specific responses .

Q. What strategies are recommended for studying metabolic stability and potential toxicity in vitro?

- Methods :

- Hepatic Metabolism : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 min (t1/2 >30 min suggests stability) .

- Cytotoxicity Screening : Use MTT assays in HEK293 or HepG2 cells. IC50 values >100 µM indicate low cytotoxicity .

- Reactive Metabolite Detection : Trapping studies with glutathione (GSH) or potassium cyanide (KCN) to identify electrophilic intermediates .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?

- Tools & Workflow :

Docking Studies : Use Schrödinger Suite or AutoDock to predict binding poses at target receptors (e.g., 5-HT2A). Prioritize modifications to the thiophene or amine groups that improve binding energy (ΔG < -8 kcal/mol) .

ADME Prediction : SwissADME or ADMETLab to estimate logP (optimal: 1–3), aqueous solubility (>50 µM), and blood-brain barrier permeability (CNS MPO score >4) .

MD Simulations : GROMACS for 100-ns trajectories to assess ligand-receptor stability (RMSD <2 Å) .

Safety & Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.